molecular formula C21H15NO4 B6423535 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide CAS No. 1049118-93-5

8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide

Cat. No. B6423535
CAS RN: 1049118-93-5
M. Wt: 345.3 g/mol
InChI Key: WAUJPKUFNDYDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide, or 8-MBC, is a novel small molecule pharmaceutical agent with a variety of biomedical applications. 8-MBC is synthesized from a chromene scaffold, which is a type of heterocyclic aromatic organic compound, and is known for its anti-inflammatory and immunosuppressive properties. 8-MBC is currently being investigated for its potential to treat a range of diseases, including cancer, inflammation, and autoimmune disorders.

Biological Activity

” (Ganesh et al., 2018).

Scientific Research Applications

8-MBC has been studied for its potential to treat a variety of diseases, including cancer, inflammation, and autoimmune disorders. In particular, 8-MBC has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. 8-MBC has also been studied for its potential to modulate the immune system, and has been found to suppress T-cell activation in vitro. Additionally, 8-MBC has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.

Mechanism of Action

The exact mechanism of action of 8-MBC is not yet fully understood. However, it is believed that 8-MBC acts by inhibiting the activity of nuclear factor-kappa B (NF-kB). NF-kB is a transcription factor involved in the regulation of a variety of cellular processes, including inflammation, immune responses, and cell proliferation. By inhibiting NF-kB, 8-MBC is thought to reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and immunosuppressive effects, 8-MBC has been found to have a variety of biochemical and physiological effects. 8-MBC has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 8-MBC has also been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. Additionally, 8-MBC has been found to modulate the immune system, and has been found to suppress T-cell activation in vitro.

Advantages and Limitations for Lab Experiments

The use of 8-MBC in laboratory experiments has several advantages and limitations. One advantage of 8-MBC is that it is relatively easy to synthesize, and can be produced in a variety of forms. Additionally, 8-MBC is relatively stable and can be stored for long periods of time. However, 8-MBC is also relatively expensive, and can be difficult to obtain in large quantities. Additionally, 8-MBC can be toxic in high concentrations, and should be handled with care.

Future Directions

There are a number of potential future directions for 8-MBC research. One potential direction is to investigate the potential of 8-MBC to treat a variety of diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further research could be done to investigate the mechanism of action of 8-MBC, as well as its biochemical and physiological effects. Additionally, further research could be done to investigate the potential of 8-MBC to modulate the immune system, and to identify potential therapeutic targets. Finally, further research could be done to investigate the potential of 8-MBC to reduce inflammation and modulate the immune system in vivo.

Synthesis Methods

8-MBC is synthesized from a chromene scaffold. This synthesis involves a series of steps, beginning with the condensation of 2-hydroxybenzaldehyde and 2-chlorobenzaldehyde to form 2-chloro-2-hydroxychromene. This intermediate is then reacted with dimethylamine to form 2-chloro-2-hydroxy-6-methylchromene, which is then treated with sodium hydroxide to form 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide. This synthesis is described in detail in the paper “Synthesis of 8-Methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide and Its

properties

IUPAC Name

8-methyl-N-(2-oxochromen-6-yl)-1-benzoxepine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4/c1-13-2-3-14-11-16(8-9-25-19(14)10-13)21(24)22-17-5-6-18-15(12-17)4-7-20(23)26-18/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUJPKUFNDYDKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide

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